Icariside E4 is a bioactive compound primarily derived from natural sources, particularly from the genus Icariside. It belongs to a class of compounds known for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. Icariside E4 has been studied for its effects on various biological processes, including lipid metabolism and oxidative stress.
Icariside E4 is mainly isolated from plants, with significant quantities found in the leaves and roots of certain species, such as Icariside and Rubus idaeus (raspberry). The extraction process typically involves the use of organic solvents like methanol followed by chromatographic techniques to purify the compound .
Chemically, Icariside E4 is classified as a glycoside. Glycosides are compounds in which a sugar moiety is bound to a non-sugar moiety (aglycone), which in this case contributes to its biological activities. The structural characteristics of Icariside E4 contribute to its classification within the larger category of flavonoids and lignans.
While Icariside E4 can be synthesized artificially, it is predominantly extracted from natural sources. The synthesis process typically involves:
The extraction and purification processes are crucial for obtaining high yields of Icariside E4 while maintaining its biological activity. The choice of solvent and chromatography conditions can significantly affect the purity and quantity of the final product.
The molecular formula of Icariside E4 is C_21H_20O_10, indicating it contains 21 carbon atoms, 20 hydrogen atoms, and 10 oxygen atoms. The structure features a sugar moiety linked to a phenolic aglycone.
The structural analysis reveals that Icariside E4 contains multiple hydroxyl groups which contribute to its antioxidant properties. Detailed structural elucidation can be performed using techniques such as:
Icariside E4 participates in various chemical reactions typical of flavonoid glycosides:
Understanding these reactions is essential for exploring the compound's stability and potential interactions in biological systems. The reactivity can also inform formulation strategies for therapeutic applications.
Icariside E4 exerts its biological effects through several mechanisms:
Research indicates that Icariside E4's activation of AMPK leads to decreased expression of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN), crucial regulators of lipid metabolism .
Relevant analyses include determining melting points, solubility profiles, and stability under various pH conditions.
Icariside E4 has several scientific applications:
Icariside E4 exerts peripheral antinociception primarily through ATP-sensitive K⁺ (Kₐₜₚ) channel activation. In murine models, glibenclamide (a Kₐₜₚ channel blocker) abolishes Icariside E4’s effects, while naloxone (an opioid antagonist) does not, confirming its K⁺ channel-dependent, non-opioid mechanism [2] [4].
In acetic acid-induced writhing tests, intraperitoneal Icariside E4 (0.1–10 mg/kg) reduces abdominal constrictions by 46.9–82.3%. Peak efficacy occurs at 1 mg/kg, demonstrating dose-dependent analgesia [2] [5].
Icariside E4 selectively inhibits the second phase (inflammatory phase) of formalin-induced nociception (e.g., reduced licking time) but not the acute first phase. This confirms its targeted suppression of inflammatory pain pathways without affecting transient nociceptive signals [2].
Table 1: Antinociceptive Effects of Icariside E4 in Preclinical Models
Test Model | Dose (mg/kg) | Efficacy | Mechanistic Insight |
---|---|---|---|
Acetic acid writhing | 1.0 | 82.3% reduction in writhes | Kₐₜₚ channel activation |
Formalin (Phase 1) | 1.0–10.0 | No significant effect | Non-opioid pathway |
Formalin (Phase 2) | 1.0–10.0 | Reduced licking time by 50–60% | Anti-inflammatory/ion channel modulation |
In Ang II-stimulated H9C2 cardiomyocytes, Icariside E4 downregulates AT1 receptor expression by 40–60%, comparable to telmisartan (a clinical AT1 blocker). This reduces Ang II binding and subsequent pro-hypertensive signaling [1] [8].
Icariside E4 mitigates Ang II-induced oxidative stress by:
Combining Icariside E4 and roseoside (1:1) enhances AT1 suppression and antioxidant effects beyond either compound alone. This synergy mirrors the efficacy of the natural product mixture "No-ap" (containing both compounds) in reducing TNF-α, MCP-1, and TGF-β expression [1] [8].
Table 2: Cardiovascular Mechanisms of Icariside E4
Target | Effect of Icariside E4 | Functional Outcome |
---|---|---|
AT1 receptor | ↓ Expression (40–60%) | Reduced vasoconstriction |
NADPH oxidase | ↓ Activity (50–70%) | Lower ROS production |
Catalase/SOD | ↑ Activity (1.8-fold) | Enhanced antioxidant defense |
TNF-α/MCP-1 | ↓ Expression (synergy with roseoside) | Attenuated vascular inflammation |
Icariside E4 activates AMPK phosphorylation in HepG2 hepatocytes, leading to downstream phosphorylation of acetyl-CoA carboxylase (ACC). This inhibits fatty acid synthesis and promotes fatty acid oxidation [10].
Icariside E4 downregulates MID1IP1 (MID1-interacting protein 1), a key activator of lipogenesis. Concomitantly, it suppresses sterol regulatory element-binding protein-1c (SREBP-1c), liver X receptor-α (LXRα), and fatty acid synthase (FASN), reducing triglyceride accumulation by 65% in steatotic hepatocytes [10].
By dual activation of AMPK and inhibition of MID1IP1-SREBP-1c axis, Icariside E4 reduces lipid droplets in HepG2 cells without cytotoxicity. This positions it as a candidate for non-alcoholic fatty liver disease (NAFLD) therapy [10].
Icariside E4 quenches neuronal ROS by enhancing endogenous antioxidants (e.g., glutathione) and inhibiting NADPH oxidase. In LPS-induced neuroinflammation models, it reduces hippocampal oxidative stress by 50% [3] [6].
Icariside E4 suppresses neuroinflammatory mediators:
Icariside E4 mitigates Alzheimer’s pathology through:
Table 3: Neuroprotective Actions of Icariside E4
Pathway | Effect of Icariside E4 | Disease Relevance |
---|---|---|
TLR4/NF-κB signaling | Inhibits nuclear translocation of NF-κB | Sepsis, neurodegenerative diseases |
APOE4-mediated Aβ clearance | ↑ 30–40% | Alzheimer’s disease (APOE ε4 carriers) |
GSK-3β activity | ↓ 50% | Reduced tau hyperphosphorylation |
Microglial TREM2 | Modulates PLCγ2 pathway | Attenuated neuroinflammation |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: